Aminodantrolene is a chemical compound derived from dantrolene, primarily known for its role in treating malignant hyperthermia. It is an important metabolite that has garnered attention due to its implications in drug metabolism and potential hepatotoxicity. The compound is classified under the category of aryl amines, which are characterized by the presence of an amino group attached to an aromatic ring.
Aminodantrolene is synthesized as a metabolic product of dantrolene, a muscle relaxant used in the management of conditions such as malignant hyperthermia and spasticity. The classification of aminodantrolene falls within the broader category of pharmaceutical compounds, specifically those related to muscle relaxants and anesthetics.
The synthesis of aminodantrolene typically involves the reduction of dantrolene, which can be achieved through various chemical methods. One common pathway identified in studies involves the action of enzymes such as aldehyde oxidase, which catalyzes the reduction process. The detailed mechanism includes:
The enzymatic activity responsible for this transformation has been linked to aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2), which play crucial roles in human liver metabolism .
Aminodantrolene participates in several chemical reactions, primarily involving its functional groups. Key reactions include:
These reactions are significant for understanding the compound's metabolic pathways and potential interactions with other drugs.
The mechanism of action for aminodantrolene is closely related to its metabolic pathways. The compound acts primarily through inhibition of calcium release from the sarcoplasmic reticulum in muscle cells, similar to dantrolene. This action is crucial during episodes of malignant hyperthermia, where excessive calcium release leads to muscle rigidity and hypermetabolism.
The enzymatic conversion from dantrolene to aminodantrolene involves:
Understanding these mechanisms is essential for evaluating both therapeutic efficacy and potential side effects, particularly hepatotoxicity associated with dantrolene metabolism .
Aminodantrolene exhibits several notable physical and chemical properties:
These properties are critical for its application in pharmaceutical formulations and understanding its behavior in biological systems.
Aminodantrolene has several scientific applications, primarily within pharmacology and toxicology:
Aminodantrolene emerged from metabolic studies of dantrolene sodium following its clinical introduction in 1974. Initial research focused on dantrolene's efficacy in managing malignant hyperthermia (MH), a life-threatening condition triggered by anesthetic agents. By the late 1970s, investigations into dantrolene's metabolic fate revealed aminodantrolene as a primary reduction product formed via hepatic enzymes. The first identification of aminodantrolene in human liver fractions occurred during mechanistic studies of dantrolene-associated hepatotoxicity, which showed that approximately 1.8% of patients receiving long-term dantrolene therapy developed liver injury, with some fatalities [1] [4].
Table 1: Key Historical Milestones in Aminodantrolene Research
Year | Milestone | Significance |
---|---|---|
1967 | First synthesis of dantrolene | Initial characterization of hydantoin derivatives |
1974 | Dantrolene approved for clinical use | Enabled subsequent metabolite discovery |
1977 | First reports of dantrolene hepatotoxicity | Prompted metabolic pathway investigations |
1987 | Identification of aminodantrolene in human liver fractions | Confirmed metabolic reduction pathway |
2018 | Enzymatic characterization of aminodantrolene formation | Elucidation of AOX1 and CYP roles |
Landmark studies in the 1980s established the metabolic pathway converting dantrolene to aminodantrolene via nitroreduction, coinciding with emerging concerns about dantrolene's liver toxicity profile. This discovery shifted pharmacological interest toward understanding whether aminodantrolene or subsequent metabolites contributed to observed hepatotoxic effects. Research throughout the 1990s confirmed that aminodantrolene serves as the metabolic precursor to acetylaminodantrolene and hydroxylamine derivatives, with the latter implicated in macromolecule binding and cellular injury [1] [9].
Structural Derivation
Aminodantrolene (C₁₄H₁₂N₄O₃, MW 284.27 g/mol) is structurally derived from dantrolene (C₁₄H₉N₄NaO₅) through reduction of the nitro (-NO₂) group to an amino (-NH₂) group at the para position of the phenyl ring. This modification significantly alters the compound's electronic properties, increasing electron density at the aromatic ring and enhancing susceptibility to phase II conjugation reactions. The hydantoin ring and furanylmethyleneamino components remain intact, preserving structural elements critical for interaction with ryanodine receptors while modifying metabolic stability and redox behavior [7].
Table 2: Structural and Metabolic Comparison of Dantrolene and Aminodantrolene
Property | Dantrolene | Aminodantrolene |
---|---|---|
Chemical Formula | C₁₄H₉N₄NaO₅ | C₁₄H₁₂N₄O₃ |
Molecular Weight | 314.25 g/mol | 284.27 g/mol |
Key Functional Group | Para-nitro phenyl | Para-amino phenyl |
Primary Metabolic Pathway | Reduction to aminodantrolene | Acetylation or hydroxylamine formation |
Solubility | Low water solubility | Moderate water solubility |
Biological Activity | Ryanodine receptor antagonist | Ryanodine receptor modulator with hepatotoxic potential |
Metabolic Pathways
The biotransformation of dantrolene to aminodantrolene occurs primarily in the liver through nitroreduction catalyzed by two enzyme systems:
Aldehyde Oxidase 1 (AOX1): This cytosolic enzyme demonstrates high activity in aminodantrolene formation, particularly when enhanced by electron donors like N-methylnicotinamide. Studies using human liver cytosol show a 36.7-fold increase in dantrolene reductase activity upon addition of this cofactor, confirming AOX1's dominant role. The reaction follows Michaelis-Menten kinetics with a Km of 26.3 µM and Vmax of 140 pmol/min/mg protein in human liver cytosol [1].
Cytochrome P450 System: While less significant than AOX1, CYP enzymes contribute approximately 10-15% to dantrolene reduction. This pathway occurs in hepatic microsomes and is NADPH-dependent. Inhibition studies with phthalazine (a specific AOX1 inhibitor) reduce aminodantrolene formation by 80-90% in human liver fractions, confirming AOX1's predominance over CYP-mediated reduction [1] [9].
Once formed, aminodantrolene undergoes further metabolism through two principal pathways:
The hydroxylamine metabolites are chemically unstable and may form reactive intermediates capable of binding to cellular macromolecules. This metabolic activation pathway is implicated in dantrolene-induced liver injury, with studies showing that aminodantrolene serves as the obligatory precursor to these hepatotoxic species [1] [7] [9].
Table 3: Enzymatic Systems in Aminodantrolene Metabolism
Enzyme | Reaction Type | Tissue Localization | Relative Contribution |
---|---|---|---|
AOX1 | Nitroreduction | Cytosol | 85-90% |
CYP System | Nitroreduction | Microsomes | 10-15% |
NAT1/NAT2 | N-Acetylation | Cytosol | Major conjugation pathway |
CYP3A4/2C19 | N-Hydroxylation | Microsomes | Reactive metabolite formation |
Hepatotoxicity Studies
Aminodantrolene's primary research significance lies in elucidating mechanisms of drug-induced liver injury (DILI). As the metabolic precursor to unstable hydroxylamine derivatives, it provides a model system for studying reactive metabolite formation from aryl amine compounds. Research demonstrates that hydroxylamine metabolites derived from aminodantrolene covalently bind to hepatic proteins, potentially disrupting cellular functions and triggering immune-mediated injury. This pathway explains the delayed hepatotoxicity observed in some patients receiving chronic dantrolene therapy despite the parent drug's relative safety in acute use [1] [9].
Calcium Signaling Research
Beyond toxicology, aminodantrolene serves as a valuable research tool for investigating calcium-mediated pathologies. While dantrolene primarily targets ryanodine receptor 1 (RyR1) in skeletal muscle, aminodantrolene exhibits activity across multiple ryanodine receptor isoforms:
Recent research indicates that aminodantrolene derivatives may stabilize ryanodine receptor tetramers, preventing pathological calcium leakage in conditions like doxorubicin-induced cardiomyopathy. Animal models show that RyR2 stabilization through genetic modification (V3599K mutation) or pharmacological intervention reduces cardiac damage, suggesting potential therapeutic applications beyond aminodantrolene's metabolic role [5] [8].
Therapeutic Target Exploration
The calcium-modulating properties of aminodantrolene derivatives have stimulated research into novel therapeutic areas:
Chemical Probe Applications
Aminodantrolene serves as a structural template for developing isoform-selective ryanodine receptor modulators. Chemical modifications of its hydantoin core and aryl amine group have yielded compounds with improved specificity for cardiac (RyR2) versus skeletal (RyR1) receptors. These research tools enable precise investigation of calcium signaling abnormalities in various disease models without inducing significant skeletal muscle weakness [5] [8].
Table 4: Research Applications of Aminodantrolene and Derivatives
Research Area | Application | Key Findings |
---|---|---|
Hepatotoxicity Mechanisms | Reactive metabolite formation | Hydroxylamine derivatives bind hepatic macromolecules |
Cardiovascular Research | RyR2 stabilization | Prevents doxorubicin-induced calcium leakage |
Neuropharmacology | Calcium dysregulation correction | Reduces amyloid processing in Alzheimer's models |
Oncology Support | Chemotherapy adjuvant | Protects against anthracycline cardiotoxicity |
Metabolic Studies | Enzyme kinetics | Quantifies AOX1 contribution to nitroreduction |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7